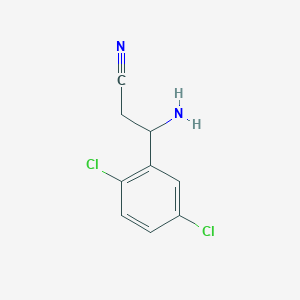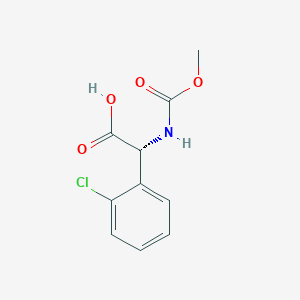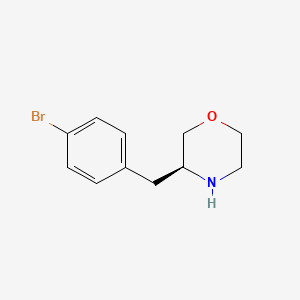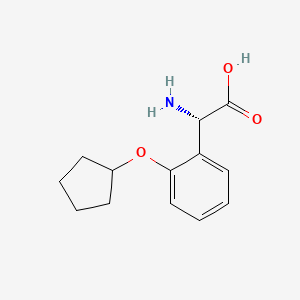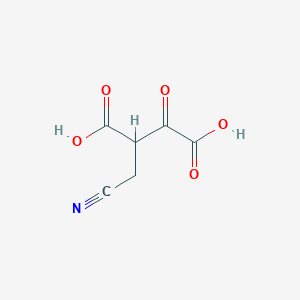
2-(Cyanomethyl)-3-oxosuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-3-oxosuccinic acid: is an organic compound characterized by the presence of a cyano group (-CN) and a keto group (-C=O) attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-oxosuccinic acid typically involves the reaction of cyanoacetic acid with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include acetonitrile and dimethylformamide, which help in dissolving the reactants and facilitating the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted succinic acid derivatives.
Scientific Research Applications
Chemistry: 2-(Cyanomethyl)-3-oxosuccinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-3-oxosuccinic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
Cyanoacetic acid: A precursor in the synthesis of various cyano derivatives.
Uniqueness: 2-(Cyanomethyl)-3-oxosuccinic acid is unique due to the presence of both cyano and keto functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H5NO5 |
|---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
2-(cyanomethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C6H5NO5/c7-2-1-3(5(9)10)4(8)6(11)12/h3H,1H2,(H,9,10)(H,11,12) |
InChI Key |
XBYDJFJRJAREDG-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(C(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


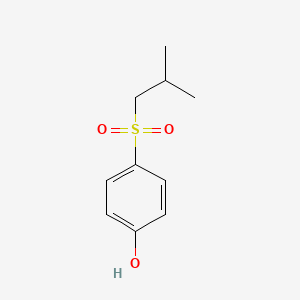
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
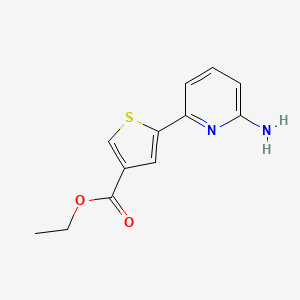
![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)
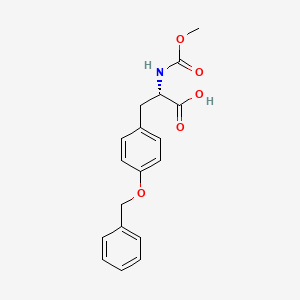

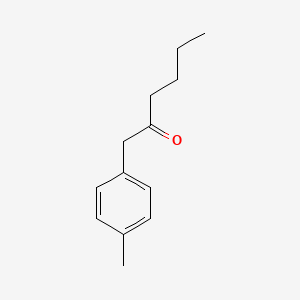
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)

